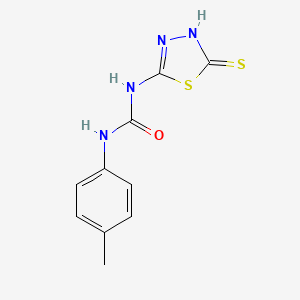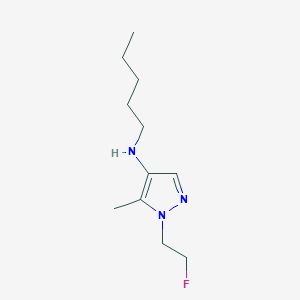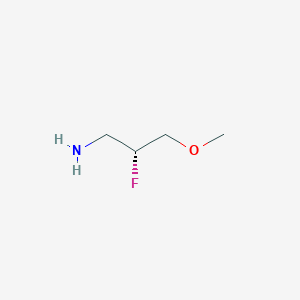
(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an aminoacetamido group and a keto group on a butenoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine with maleic anhydride, followed by the addition of ammonia to form the desired product. The reaction conditions typically involve:
Temperature: 50-70°C
Solvent: Water or ethanol
Catalyst: None required
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Glycine, maleic anhydride, ammonia
Temperature: 60°C
Pressure: Atmospheric
Solvent: Water
Yield: Approximately 85%
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Hydrochloric acid (HCl) in aqueous medium
Major Products Formed
Oxidation: (2Z)-4-(2-aminoacetamido)-4-oxo-2-butenoic acid
Reduction: (2Z)-4-(2-aminoacetamido)-4-hydroxybut-2-enoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid
- (2Z)-4-(2-aminoacetamido)-4-hydroxybut-2-enoic acid
- (2Z)-4-(2-aminoacetamido)-4-oxo-2-butenoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an aminoacetamido group and a keto group on a butenoic acid backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8N2O4 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
(Z)-4-[(2-aminoacetyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-3-5(10)8-4(9)1-2-6(11)12/h1-2H,3,7H2,(H,11,12)(H,8,9,10)/b2-1- |
InChI Key |
KSSAIIIFMFDXHW-UPHRSURJSA-N |
Isomeric SMILES |
C(C(=O)NC(=O)/C=C\C(=O)O)N |
Canonical SMILES |
C(C(=O)NC(=O)C=CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746833.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746836.png)
![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11746841.png)



![N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11746861.png)
![1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone](/img/structure/B11746863.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11746868.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11746869.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746876.png)

